Cas no 23946-37-4 (1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]-)
1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]-
- N'-ethyl-N'-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
- N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine
- DTXSID50731493
- 23946-37-4
- SY363484
- N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
- SCHEMBL2314229
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- Inchi: 1S/C16H19N5O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12,17H2,1H3/b19-18+
- InChI Key: FSQJIWXKYDUEEP-VHEBQXMUSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N(CC)CCN)=O
Computed Properties
- Exact Mass: 313.15407
- Monoisotopic Mass: 313.15387487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 99.8Ų
Experimental Properties
- PSA: 97.12
1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY363484-1g |
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine |
23946-37-4 | ≥95% | 1g |
¥13500.00 | 2025-04-16 |
1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]- Suppliers
1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]-
Professional Introduction to Compound with CAS No. 23946-37-4 and Product Name: 1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]
The compound with the CAS number 23946-37-4 and the product name 1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl] represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and biomolecular interactions. The intricate arrangement of functional groups within its framework makes it a versatile candidate for various biochemical studies.
In recent years, the exploration of azo compounds has been a focal point in synthetic chemistry, particularly due to their ability to exhibit strong absorption properties and participate in redox reactions. The presence of the 4-nitrophenyl moiety in the compound’s structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This feature is particularly relevant in the context of developing novel pharmaceutical agents that require precise molecular targeting.
The 1,2-Ethanediamine backbone provides a stable framework for further functionalization, enabling chemists to attach various pharmacophores that can interact with biological targets. This flexibility has been leveraged in the design of molecules that mimic natural biomolecules or disrupt specific biochemical pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses, which underscores their potential therapeutic value.
Recent studies have highlighted the role of azo compounds in photodynamic therapy (PDT), where their ability to generate reactive oxygen species under light exposure can be harnessed to kill cancer cells. The 4-nitrophenyl group in this compound is particularly adept at absorbing light at wavelengths commonly used in PDT, such as those in the visible spectrum. This property makes it an attractive candidate for developing photosensitizer-based drugs that can be activated locally within tumors.
Moreover, the N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl] moiety contributes to the compound’s solubility and bioavailability, which are critical factors for pharmaceutical efficacy. By optimizing these properties, researchers can enhance the compound’s ability to cross biological membranes and reach target sites within the body. This is particularly important for drugs that need to exert their effects at specific locations while minimizing systemic side effects.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and selective azo coupling reactions are employed to construct the desired molecular framework. These synthetic methodologies not only highlight the ingenuity of modern organic chemistry but also demonstrate the compound’s feasibility for large-scale production.
In academic research circles, this compound has been investigated for its potential role in modulating immune responses. The azo group’s ability to engage with various biological receptors has led to hypotheses about its immunomodulatory properties. Preliminary experiments suggest that derivatives of this compound can influence cytokine production and T-cell activation, making them candidates for treating autoimmune diseases or enhancing vaccine efficacy.
The pharmaceutical industry has taken note of these findings, leading to increased investment in azo-based drug discovery programs. Companies are actively exploring ways to incorporate this compound into novel therapeutic agents that address unmet medical needs. The combination of its structural versatility and biological activity positions it as a cornerstone molecule in next-generation drug development.
As research progresses, new applications for this compound are likely to emerge. Its unique properties make it suitable for a wide range of applications beyond traditional pharmaceuticals, including materials science and nanotechnology. For instance, its ability to absorb light across multiple wavelengths could make it useful in developing advanced optical materials or sensors.
Environmental scientists have also shown interest in this compound due to its potential role as a chemical probe for studying oxidative stress in living systems. The 4-nitrophenyl group’s sensitivity to redox changes allows researchers to monitor cellular environments with high precision. This capability is crucial for understanding diseases associated with oxidative damage and developing targeted interventions.
In conclusion, the compound with CAS number 23946-37-4 and product name 1,2-Ethanediamine, N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl] represents a remarkable achievement in chemical biology and pharmaceutical research. Its unique structure and multifaceted properties make it a valuable tool for advancing our understanding of biological processes and developing innovative therapeutic solutions. As research continues to uncover new applications for this compound, its significance is set to grow even further.
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